molecular formula C12H11F3N2O2 B510268 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid CAS No. 692764-48-0

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid

Cat. No. B510268
CAS RN: 692764-48-0
M. Wt: 272.22g/mol
InChI Key: IGFGDQDQUNNVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” is a research chemical with the molecular formula C10H7F3N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole, the core structure in this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of imidazole, the core structure of this compound, is unique and complex. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” include a boiling point of 363.4 ℃ at 760 mmHg, a melting point of 248 ℃, and a density of 1.51 g/cm 3 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its benzoimidazole core is a common motif in drugs that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties . The trifluoromethyl group could enhance the compound’s metabolic stability, making it a valuable candidate for drug development.

Agriculture

In the agricultural sector, researchers are investigating the use of this compound as a precursor for the synthesis of herbicides and pesticides. The benzoimidazole ring system is known for its role in inhibiting the growth of certain plant pathogens, which could lead to the development of new protective agents for crops .

Material Science

Within material science, 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid may be utilized to create novel polymers with enhanced properties. The incorporation of fluorinated compounds like this can result in materials with increased resistance to solvents and thermal degradation .

Environmental Science

Environmental scientists are interested in this compound for its potential use in the remediation of polluted sites. Its chemical structure suggests that it could bind to heavy metals or organic pollutants, aiding in their extraction and cleanup from contaminated environments .

Biochemistry

Biochemists may explore the interaction of this compound with enzymes and proteins. Due to its structural complexity, it could serve as an inhibitor or modulator of biological pathways, providing insights into enzyme function and aiding in the design of new biochemical assays .

Pharmacology

In pharmacology, the compound’s potential to modulate receptors or ion channels is of particular interest. It could be used to study the pharmacodynamics of new therapeutic agents, especially those targeting the central nervous system where benzoimidazole derivatives are known to have activity .

Analytical Chemistry

Analytical chemists might employ 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid as a standard or reagent in chromatography and spectroscopy. Its unique molecular signature allows for the development of methods to detect, quantify, and study similar compounds within complex mixtures .

Future Directions

The future directions for “2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” and similar compounds could involve further exploration of their potential therapeutic uses, given the wide range of biological activities exhibited by imidazole-based compounds .

properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-2-8(10(18)19)17-9-6-4-3-5-7(9)16-11(17)12(13,14)15/h3-6,8H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFGDQDQUNNVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid

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